molecular formula C6H9NO3 B1416578 (R)-Methyl 5-oxopyrrolidine-3-carboxylate CAS No. 443304-03-8

(R)-Methyl 5-oxopyrrolidine-3-carboxylate

Cat. No.: B1416578
CAS No.: 443304-03-8
M. Wt: 143.14 g/mol
InChI Key: FJRTVLWHONLTLA-SCSAIBSYSA-N
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Description

®-Methyl 5-oxopyrrolidine-3-carboxylate is a chiral compound that belongs to the class of pyrrolidine derivatives It is characterized by the presence of a pyrrolidine ring with a carboxylate and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Methyl 5-oxopyrrolidine-3-carboxylate can be achieved through several methods. One common approach involves the enantioselective Michael addition reactions of carboxylate-substituted enones with nitroalkanes. This method allows for the production of highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids . Another method involves the use of citric acid and urea as precursors to synthesize carbon dots, from which 5-oxopyrrolidine-3-carboxylic acid can be separated .

Industrial Production Methods

Industrial production of ®-Methyl 5-oxopyrrolidine-3-carboxylate typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

®-Methyl 5-oxopyrrolidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the carboxylate group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include:

  • Carboxylic acids from oxidation.
  • Alcohols from reduction.
  • Substituted pyrrolidine derivatives from nucleophilic substitution.

Scientific Research Applications

®-Methyl 5-oxopyrrolidine-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ®-Methyl 5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The presence of the ketone and carboxylate groups allows for various interactions, including hydrogen bonding and coordination with metal ions .

Comparison with Similar Compounds

®-Methyl 5-oxopyrrolidine-3-carboxylate can be compared with other similar compounds, such as:

The uniqueness of ®-Methyl 5-oxopyrrolidine-3-carboxylate lies in its specific stereochemistry and functional groups, which make it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

methyl (3R)-5-oxopyrrolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO3/c1-10-6(9)4-2-5(8)7-3-4/h4H,2-3H2,1H3,(H,7,8)/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJRTVLWHONLTLA-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(=O)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CC(=O)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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